4-Phenoxy-6-chloropyrimidine
Overview
Description
4-Phenoxy-6-chloropyrimidine is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicine and Pharmacology : It has been found to inhibit xanthine oxidase, thereby potentiating the effects of 6-mercaptopurine in trials against adenocarcinoma and immune response inhibition in mice (Elion et al., 1963). Also, derivatives of 4-Phenoxy-6-chloropyrimidine show potential in the synthesis of neurotransmitters and neuromodulators (Vainilavichyus et al., 1989), and they have promising applications in nonlinear optics fields with potential optoelectronic hi-tech applications (Hussain et al., 2020). It has also shown weak antimalaria activity (Goerlitzer et al., 1997).
Antiviral and Antifungal Applications : Some isomers of this compound inhibit the replication of herpes viruses (Holý et al., 2002), and certain derivatives have been developed into useful antifungal agents (Jafar et al., 2017).
Anticancer Research : It serves as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2019), and its derivatives have shown improved anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Agriculture : Derivatives of this compound have high herbicidal activity against certain plants and show good inhibition and sterilization of microorganisms causing plant diseases (Jiang et al., 2010; Xiao-hong, 2012).
DNA Research : There is research indicating that chlorophenols and related compounds can induce DNA base oxidation in human lymphocytes, with pyrimidine bases being more strongly oxidized than purine ones (Michałowicz & Majsterek, 2010).
Mechanism of Action
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes, but the exact pathways influenced by this specific compound require further investigation .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound can influence its pharmacokinetic profile .
Result of Action
Some pyrimidine derivatives have been found to exhibit fungicidal activity , suggesting that this compound may have similar effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound is part of the pyrimidine class of compounds, which are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of 4-Chloro-6-Phenoxypyrimidine have not been reported in the literature.
Molecular Mechanism
As a pyrimidine derivative, it may interact with biomolecules and potentially influence enzyme activity or gene expression . Specific binding interactions or changes in gene expression induced by 4-Chloro-6-Phenoxypyrimidine have not been reported.
Metabolic Pathways
While pyrimidine derivatives are known to interact with various enzymes and cofactors , specific interactions of 4-Chloro-6-Phenoxypyrimidine have not been reported.
Properties
IUPAC Name |
4-chloro-6-phenoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGWFZBIISKKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469124 | |
Record name | 4-Phenoxy-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124041-00-5 | |
Record name | 4-Phenoxy-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-phenoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.